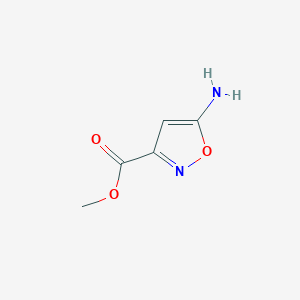

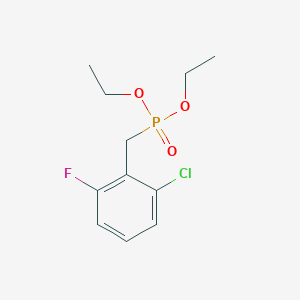

![molecular formula C23H19FN4OS2 B2527232 4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185142-00-0](/img/structure/B2527232.png)

4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" is a derivative of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one class, which is known for its potential pharmacological properties. The structure of this compound suggests it may have interesting chemical and biological characteristics due to the presence of multiple heterocyclic rings that are often associated with a wide range of biological activities.

Synthesis Analysis

The synthesis of related triazolopyrimidinone derivatives typically involves the reaction of appropriate precursors such as hydrazinopyridopyrimidinones with various aldehydes or isothiocyanates, followed by cyclization reactions. For instance, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones as potential antimicrobial agents involves the reaction of dihydrothioxopyridopyrimidinones with hydrazonoyl chlorides or the reaction of hydrazinopyridopyrimidinones with different aldehydes, followed by cyclization . Similarly, the synthesis of pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives involves heterocyclization of aminothienopyridine carboxylates with isothiocyanates, displacement with hydrazine, and cyclocondensation with orthoesters .

Molecular Structure Analysis

The molecular structure of triazolopyrimidinone derivatives is characterized by fused heterocyclic rings, which can influence the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets. For example, the crystal structure of a related compound, 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, reveals that the fused rings are nearly coplanar, which may contribute to the stability of the molecule and its potential intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidinone derivatives can be influenced by the presence of substituents on the heterocyclic rings. For example, the synthesis of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives involves a series of reactions including ring closure, nitration, chlorination, amination, hydrogenation, and diazotization, indicating a high degree of chemical versatility . The presence of functional groups such as thioethers, as in the compound of interest, can also participate in various chemical reactions, potentially leading to a wide array of derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidinone derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen within the rings can affect the compound's polarity, solubility, and overall physicochemical profile. The crystal packing of these compounds is often stabilized by weak intermolecular interactions such as hydrogen bonding and π-π interactions, which can also impact their solubility and crystallinity . The synthesis approach can also contribute to the green chemistry aspect of these compounds, as seen in the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which emphasizes step economy and reduced environmental impact .

科学的研究の応用

Preclinical Pharmacology and Pharmacokinetics

- CERC-301 , a compound with a triazolopyrimidine structure similar to the specified compound, has been studied for its selective antagonistic effects on the N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B). It demonstrated high-binding affinity specific to GluN2B, indicating potential applications in treating major depressive disorder based on receptor occupancy to guide dose selection in clinical trials. The study found it to be orally bioavailable with an acceptable safety profile in humans, highlighting its therapeutic potential in neuropsychiatric conditions (R. Garner et al., 2015).

Metabolism and Disposition Studies

- Ticagrelor , another compound related to the triazolopyrimidine class, was investigated for its absorption, distribution, metabolism, and excretion in healthy subjects. This study provided detailed insights into the pharmacokinetics of triazolopyrimidines, showing rapid absorption, the formation of active metabolites, and excretion patterns through both urine and feces. Such studies are crucial for understanding the safety and efficacy profiles of new drugs (R. Teng et al., 2010).

Toxicity and Safety Assessments

- Environmental Phenols and Parabens , while not directly related to the specified compound, represent a broad class of chemicals whose studies involve assessing exposure, toxicity, and metabolism in human populations. Research in this area provides a foundation for evaluating the safety profiles of various chemicals, including potential endocrine-disrupting effects, and can inform safety assessments for related compounds (A. Heffernan et al., 2015).

Pharmacological Applications

- GABA-Aalpha2/3 Receptor Agonists studies, such as those on indiplon, provide insights into the therapeutic potential of compounds targeting specific receptor subtypes for conditions like insomnia. Understanding the pharmacological effects, abuse potential, and cognitive impacts of these agents helps in designing safer and more effective therapeutic agents (L. Carter et al., 2007).

作用機序

Also, 4-fluorobenzyl cyanide, a compound with a similar fluorobenzyl group, has been used to construct a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+ –solvents) but promoting coulombic attraction (Li+ –anions) at a normal Li salt concentration . This might suggest that the 4-fluorobenzyl group in your compound could have similar interactions.

特性

IUPAC Name |

8-[(4-ethylphenyl)methyl]-12-[(4-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN4OS2/c1-2-15-3-5-16(6-4-15)13-27-21(29)20-19(11-12-30-20)28-22(27)25-26-23(28)31-14-17-7-9-18(24)10-8-17/h3-12H,2,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGKHOKCEGEIHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

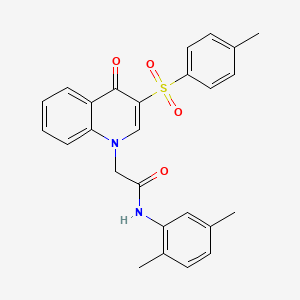

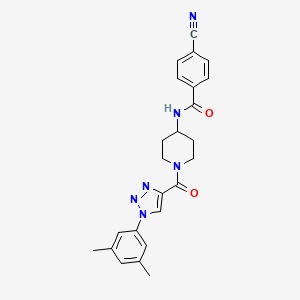

![3,4-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527156.png)

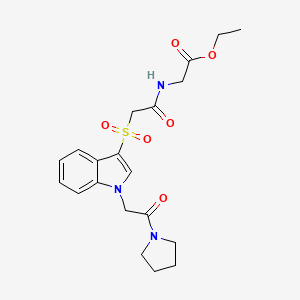

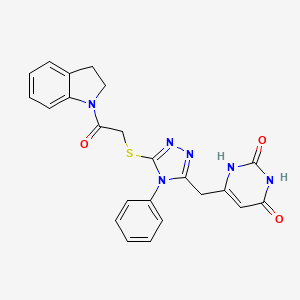

![[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2527158.png)

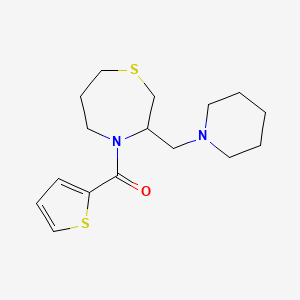

![ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate](/img/structure/B2527159.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2527165.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2527166.png)

![3-(cyclohexylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2527170.png)

![N-cyclohexyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2527172.png)